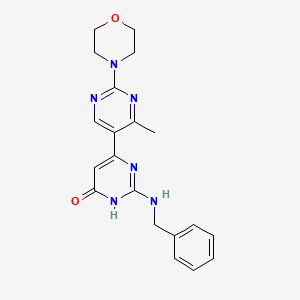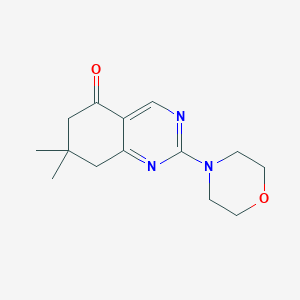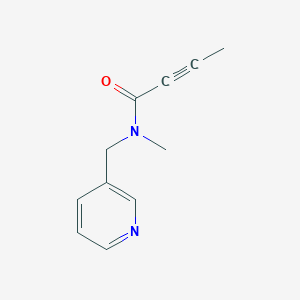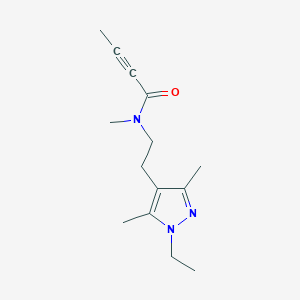![molecular formula C21H20N6O2S B11031109 7'-Methyl-3'-[(4-methylphenyl)sulfonyl]-8'-phenyl-1,2-dihydro-1'{H}-spiro[pyrazole-3,4'-pyrazolo[5,1-{C}][1,2,4]triazine]](/img/structure/B11031109.png)
7'-Methyl-3'-[(4-methylphenyl)sulfonyl]-8'-phenyl-1,2-dihydro-1'{H}-spiro[pyrazole-3,4'-pyrazolo[5,1-{C}][1,2,4]triazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Methyl-3’-[(4-methylphenyl)sulfonyl]-8’-phenyl-1,2-dihydro-1’{H}-spiro[pyrazole-3,4’-pyrazolo[5,1-{C}][1,2,4]triazine] is a complex heterocyclic compound featuring a spiro linkage between a pyrazole and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Methyl-3’-[(4-methylphenyl)sulfonyl]-8’-phenyl-1,2-dihydro-1’{H}-spiro[pyrazole-3,4’-pyrazolo[5,1-{C}][1,2,4]triazine] typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the triazine ring and subsequent spiro linkage formation.
Pyrazole Ring Formation: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Triazine Ring Formation: The triazine ring is often formed through the cyclization of a suitable precursor, such as a guanidine derivative, under basic conditions.
Spiro Linkage Formation: The final step involves the coupling of the pyrazole and triazine rings to form the spiro compound. This can be achieved through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks an electrophilic center on the triazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield corresponding carboxylic acids, while reduction of the sulfonyl group may produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as enzyme inhibitors, particularly targeting kinases and proteases. These derivatives could lead to the development of new drugs with improved efficacy and selectivity.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7’-Methyl-3’-[(4-methylphenyl)sulfonyl]-8’-phenyl-1,2-dihydro-1’{H}-spiro[pyrazole-3,4’-pyrazolo[5,1-{C}][1,2,4]triazine] involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of substrates and thereby inhibiting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent cytotoxic activities against various cancer cell lines.
Uniqueness
The uniqueness of 7’-Methyl-3’-[(4-methylphenyl)sulfonyl]-8’-phenyl-1,2-dihydro-1’{H}-spiro[pyrazole-3,4’-pyrazolo[5,1-{C}][1,2,4]triazine] lies in its spiro linkage, which imparts distinct steric and electronic properties. This structural feature can enhance its binding affinity and selectivity towards specific biological targets, making it a valuable scaffold in drug discovery.
Properties
Molecular Formula |
C21H20N6O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
7'-methyl-3'-(4-methylphenyl)sulfonyl-8'-phenylspiro[1,2-dihydropyrazole-3,4'-1H-pyrazolo[5,1-c][1,2,4]triazine] |
InChI |
InChI=1S/C21H20N6O2S/c1-14-8-10-17(11-9-14)30(28,29)20-21(12-13-22-26-21)27-19(23-24-20)18(15(2)25-27)16-6-4-3-5-7-16/h3-13,22-23,26H,1-2H3 |
InChI Key |
DVMPPVQATDHCHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NNC3=C(C(=NN3C24C=CNN4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3'-ind oline]-8-one](/img/structure/B11031026.png)


![N-(4-fluorophenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031046.png)

![Tetramethyl 6'-[(4-bromophenyl)carbonyl]-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031053.png)

![(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11031061.png)
![3'-(3,4-Dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11031062.png)
![(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031070.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031091.png)
![(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031095.png)
![N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide](/img/structure/B11031101.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031104.png)
